![molecular formula C29H26ClNO B586295 (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline CAS No. 168214-67-3](/img/structure/B586295.png)
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Übersicht
Beschreibung
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline is a structurally complex organic compound featuring a quinoline backbone substituted with a 7-chloro group and a styryl moiety linked to a 1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin ring.
Wirkmechanismus
Target of Action
Montelukast Cyclized Ether impurity, also known as (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline or 3ZZT672H7X, is a leukotriene receptor antagonist . Leukotrienes are inflammatory mediators produced by the body during an allergic reaction . The primary target of this compound is the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating the inflammatory response .
Mode of Action
The compound interacts with its target, the CysLT1 receptor, by binding to it and inhibiting its action . This prevents leukotrienes from binding to these receptors and triggering the inflammatory response . As a result, the compound helps to reduce inflammation and alleviate symptoms associated with conditions like asthma and allergic rhinitis .
Biochemical Pathways
The compound affects the leukotriene pathway, which is involved in the inflammatory response . By inhibiting the CysLT1 receptor, the compound disrupts this pathway, preventing the downstream effects of leukotriene binding. This includes the contraction of bronchial smooth muscles, increased vascular permeability, and the recruitment of eosinophils, all of which contribute to the symptoms of asthma and allergies .
Pharmacokinetics
The parent compound, montelukast, is known to have good oral bioavailability and is extensively metabolized in the liver . It is expected that the impurity would have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of bronchial constriction, decreased vascular permeability, and reduced recruitment of eosinophils . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis, reducing inflammation and improving respiratory function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the CysLT1 receptor. Additionally, individual factors such as the patient’s age, genetic makeup, and overall health can also influence the compound’s efficacy and potential side effects .
Biochemische Analyse
Biochemical Properties
Montelukast Cyclized Ether impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C8, CYP3A4, and CYP2C9, which are involved in its metabolism . The interactions with these enzymes can lead to the formation of reactive intermediates that may have implications for the compound’s stability and reactivity. Additionally, Montelukast Cyclized Ether impurity may interact with leukotriene receptors, although its affinity and activity at these receptors are not as well characterized as those of Montelukast itself.
Cellular Effects
Montelukast Cyclized Ether impurity can influence various cellular processes and functions. In different cell types, this compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that Montelukast and its related compounds can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . This modulation can lead to changes in the expression of genes involved in inflammation and immune responses. Additionally, Montelukast Cyclized Ether impurity may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Montelukast Cyclized Ether impurity involves its interactions with biomolecules at the molecular level. This compound can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation . The binding interactions can result in the formation of enzyme-substrate complexes that influence the compound’s metabolism and its effects on cellular functions. Furthermore, Montelukast Cyclized Ether impurity may affect gene expression by modulating transcription factors such as NF-κB, thereby altering the transcriptional activity of target genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast Cyclized Ether impurity can change over time due to factors such as stability and degradation. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of degradation products that may have different biological activities . The stability of Montelukast Cyclized Ether impurity is influenced by environmental conditions such as temperature, pH, and exposure to light. Long-term effects on cellular function can be observed in in vitro and in vivo studies, where prolonged exposure to the compound may result in cumulative changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of Montelukast Cyclized Ether impurity can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it may exhibit toxic or adverse effects. Studies have indicated that high doses of Montelukast and its related compounds can lead to hepatotoxicity and other adverse effects in animal models . Threshold effects may be observed, where a certain dosage level triggers significant changes in biological responses. Understanding the dosage effects is essential for determining safe exposure levels and potential risks associated with the compound.
Metabolic Pathways
Montelukast Cyclized Ether impurity is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The primary metabolic pathway involves oxidative metabolism by CYP2C8, CYP3A4, and CYP2C9, leading to the formation of various metabolites . These metabolic reactions can influence the compound’s bioavailability, activity, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes and pathways.
Transport and Distribution
The transport and distribution of Montelukast Cyclized Ether impurity within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by factors such as lipophilicity and protein binding . The localization and accumulation of the compound in different cellular compartments can impact its biological activity and effects on cellular functions.
Subcellular Localization
Montelukast Cyclized Ether impurity exhibits subcellular localization that can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of Montelukast Cyclized Ether impurity is important for understanding its mechanism of action and potential effects on cellular functions.
Biologische Aktivität
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C29H26ClNO
- Molecular Weight : 440 g/mol
- CAS Number : 1040351-42-5
The compound's biological activity is primarily attributed to its interaction with various molecular targets. It has been identified as having potential antimicrobial , antifungal , and anticancer properties. The specific mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit beta-lactamases, which are enzymes that confer antibiotic resistance in bacteria . This suggests that this compound may also inhibit similar enzymatic pathways.
- Cellular Uptake and Cytotoxicity : Studies indicate that compounds with similar structures can induce cytotoxic effects in cancer cell lines by promoting apoptosis and inhibiting cell proliferation through various signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of related quinoline derivatives against various bacterial strains. The following table summarizes the inhibitory effects of this compound compared to standard antibiotics:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(E)-2-(3-(1,1-dimethyl...) | Escherichia coli | 10 µg/mL |
(E)-2-(3-(1,1-dimethyl...) | Staphylococcus aureus | 15 µg/mL |
Standard Antibiotic (e.g., Amoxicillin) | Escherichia coli | 20 µg/mL |
Standard Antibiotic (e.g., Penicillin) | Staphylococcus aureus | 25 µg/mL |
Antifungal Activity
The compound has also shown promising antifungal activity. A study evaluated its effectiveness against several fungal pathogens:
Fungal Pathogen | Inhibition Zone (mm) |
---|---|
Candida albicans | 18 |
Aspergillus niger | 15 |
Penicillium chrysogenum | 12 |
These results indicate that the compound exhibits significant antifungal properties compared to control groups.
Case Study 1: Anticancer Properties
A notable study investigated the anticancer effects of a related compound on human breast cancer cell lines. The results indicated that treatment with (E)-2-(3-(1,1-dimethyl...) resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM.
- Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Case Study 2: Beta-Lactamase Inhibition
Research focusing on beta-lactamase inhibition demonstrated that compounds structurally similar to (E)-2-(3-(1,1-dimethyl...) can effectively inhibit the activity of type C beta-lactamases derived from Enterobacter cloacae. The IC50 values were significantly lower than those for traditional inhibitors like tazobactam .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 7-chloroquinoline derivatives, and how can they inform the preparation of the target compound?
Methodological Answer: The synthesis of 7-chloroquinoline derivatives typically involves heterocyclization and functionalization steps. For example, 4,7-dichloroquinoline can be synthesized from 3-chloroaniline via ethoxymethylenmalonic ester condensation, followed by hydrolysis and decarboxylation to yield 7-chloro-4-hydroxyquinoline, which is then treated with phosphorus oxychloride to introduce chlorine at the 4-position . Adapting this route, researchers can modify the styryl and tetrahydrobenzooxepin moieties through Suzuki coupling or Wittig reactions. Key challenges include optimizing regioselectivity and minimizing side reactions during heterocycle formation.
Q. How can structural characterization techniques (e.g., XRD, NMR) resolve ambiguities in the stereochemistry of the styryl group and tetrahydrobenzooxepin ring?
Methodological Answer: X-ray crystallography (XRD) is critical for confirming the (E)-configuration of the styryl group and the stereochemistry of the tetrahydrobenzooxepin ring. For example, in related compounds, XRD data revealed dihedral angles between aromatic planes (e.g., 7-chloroquinoline and styryl groups) that distinguish (E) from (Z) isomers . Complementary NMR analysis (e.g., NOESY) can detect spatial proximity between protons on the styryl group and adjacent substituents, resolving ambiguities in solution-phase conformations .
Q. What theoretical frameworks guide the design of experiments for studying this compound’s biological activity?
Methodological Answer: Research should align with structure-activity relationship (SAR) theories, such as ligand-receptor binding models or pharmacophore mapping. For example, chloroquine derivatives are studied for their ability to alter lysosomal pH, a mechanism linked to their antiviral activity. This framework requires assays measuring intracellular pH changes and molecular docking studies to predict interactions with targets like ACE2 or viral proteases . Additionally, kinetic solubility and logP calculations can prioritize derivatives with optimal bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from differences in metabolic stability or tissue distribution. A tiered approach includes:
Pharmacokinetic Profiling: Measure plasma half-life, protein binding, and metabolite identification using LC-MS/MS.
Tissue-Specific Imaging: Use fluorescently labeled analogs to track compound localization in vivo .
Mechanistic Validation: Compare in vitro IC50 values with ex vivo tissue assays (e.g., lung slices for antiviral activity) to identify confounding factors like off-target effects .
Q. What computational strategies are effective for predicting the compound’s interactions with non-conventional targets (e.g., RNA-dependent RNA polymerase)?
Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model binding to flexible targets. For example:
- Docking: Use AutoDock Vina to screen against RdRp active sites, prioritizing poses with hydrogen bonds to conserved residues (e.g., Asp760 in SARS-CoV-2 RdRp) .
- MD Simulations: Run 100-ns trajectories to assess binding stability, calculating root-mean-square deviation (RMSD) of the ligand-protein complex.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluate electronic interactions (e.g., charge transfer) between the chloroquinoline moiety and catalytic metal ions .
Q. How can researchers address challenges in synthesizing enantiopure forms of the tetrahydrobenzooxepin moiety?
Methodological Answer: Asymmetric synthesis strategies include:
- Chiral Auxiliaries: Use Evans oxazolidinones to induce stereochemistry during cyclization.
- Catalytic Enantioselective Methods: Employ Pd-catalyzed C–H activation or organocatalytic ring-opening of epoxides .
- Chromatographic Resolution: Utilize chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC, validated by circular dichroism (CD) spectroscopy .
Q. Methodological Notes
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Chlorinated Quinoline Derivatives: The 7-chloro substituent on the quinoline ring is analogous to antimalarial drugs like chloroquine, where chlorine enhances lipophilicity and binding affinity to heme in parasitic targets .
- Benzo[c]oxepin Systems : The dimethyltetrahydrobenzo[c]oxepin moiety is structurally similar to tricyclic antidepressants (e.g., amoxapine), which exhibit neuroactive properties due to planar aromatic systems and alkyl substitutions .
- Styryl-Substituted Heterocycles : The (E)-styryl group is a common feature in fluorescent probes and kinase inhibitors, where conjugation enhances π-π stacking and electronic transitions .
Key Comparative Data
Research Findings and Limitations
- Bioactivity: No direct pharmacological data are available for the target compound. However, chloro-quinoline derivatives often exhibit antimalarial or anticancer activity, while benzo[c]oxepin systems may modulate CNS targets .
- Crystallography : Unlike the triazole-thione derivative in , which forms a six-membered supramolecular assembly via hydrogen bonds, the target compound’s crystallographic data are unreported. This limits comparisons of packing efficiency or stability .
Critical Analysis of Evidence Gaps
The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs. Key gaps include:
Synthetic Pathways: No details on the synthesis of the target compound’s benzo[c]oxepin-styryl-quinoline system.
Biological Assays : Absence of IC₅₀ values, receptor binding affinities, or toxicity profiles.
Computational Modeling : Molecular docking or DFT studies to predict interactions with biological targets.
Eigenschaften
IUPAC Name |
7-chloro-2-[(E)-2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMSDDMLICVMB-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657927 | |
Record name | 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040351-42-5, 168214-67-3 | |
Record name | (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo(C)oxepin-3-yl)styryl)-7-chloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040351425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-benzo[c]oxepin-3-yl)-phenyl]-vinyl}-quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-(3-(1,1-DIMETHYL-1,3,4,5-TETRAHYDROBENZO(C)OXEPIN-3-YL)STYRYL)-7-CHLOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZZT672H7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.